![molecular formula C6H5ClN4 B2988194 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1785622-20-9](/img/structure/B2988194.png)

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

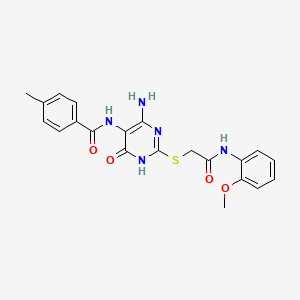

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is an organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . These compounds are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring . This scaffold has displayed a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is 168.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 56.2 Ų .Scientific Research Applications

Casein Kinase 2 Inhibition

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine: has been identified as a potent inhibitor of Casein Kinase 2 (CK2) . CK2 is a serine/threonine kinase involved in various cellular processes, and its inhibition can lead to antiproliferative activity, making it a significant target for cancer therapy. The optimization of pyrazolo[1,5-a]pyrimidines has led to the development of highly selective inhibitors of CK2, which could be beneficial for treating diseases like advanced cholangiocarcinoma .

Fluorophore Development

This compound serves as a base for creating fluorophores . Fluorophores are crucial in studying intracellular processes and developing chemosensors. Pyrazolo[1,5-a]pyrimidines-based fluorophores have been recognized for their tunable photophysical properties, which are essential for optical applications. They offer advantages such as simpler synthetic methodologies and the ability to design solid-state emitters through structural selection .

Antitumor Activity

The structural framework of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is conducive to antitumor activity. Molecular docking studies have shown that derivatives of this compound can interact with cancer-related targets, providing a pathway for the development of new anticancer drugs .

Pharmacophore for Drug Development

Pyrazolo[1,5-a]pyrimidines are promising pharmacophores in drug structures for the treatment of various diseases, including cancer, inflammatory conditions, and viral infections . The versatility of this compound allows for the exploration of multiple therapeutic avenues.

Optical Applications

Due to its electronic structure, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine can be utilized in optical applications. Its electron-donating groups at specific positions enhance absorption and emission behaviors, making it suitable for use in organic light-emitting devices and bio-macromolecular interactions .

Sensing and Bioimaging

The compound’s inherent properties make it an excellent candidate for sensing and bioimaging applications. Its potential as a chelating agent for ions and its solubility in green solvents are particularly advantageous for creating sensitive and environmentally friendly imaging agents .

Synthetic Access Methodologies

The synthetic versatility of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine allows for a wide range of structural diversities. This characteristic is crucial for developing new compounds with specific properties tailored to various scientific and medical applications .

Material Science

In material science, the compound’s properties can be exploited to develop new materials with unique characteristics. Its ability to emit light in the solid state and its stability under different conditions make it a valuable component in the creation of advanced materials .

Mechanism of Action

Target of Action

The primary target of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays a crucial role in cell cycle progression, apoptosis, transcription, and viral infections .

Mode of Action

It is known that the compound interacts with cdk2, potentially inhibiting its activity .

Safety and Hazards

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDSWOMIMXFBIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)N)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

1785622-20-9 |

Source

|

| Record name | 5-chloropyrazolo[1,5-a]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)